3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane
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Overview
Description
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane is an organic compound with the molecular formula C9H18ClNO It is characterized by the presence of a chloro group, nitroso group, and multiple methyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane typically involves the chlorination of 2,2,4,4-tetramethylpentane followed by the introduction of a nitroso group. The chlorination can be achieved using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The nitrosation step can be carried out using nitrous acid or other nitrosating agents under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures would be critical due to the reactive nature of chlorine and nitrosating agents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: 3-Chloro-2,2,4,4-tetramethyl-3-nitropentane.
Reduction: 3-Chloro-2,2,4,4-tetramethyl-3-aminopentane.
Substitution: 3-Hydroxy-2,2,4,4-tetramethyl-3-nitrosopentane or corresponding amine/thiol derivatives.
Scientific Research Applications
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly in the context of nitroso compounds’ interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane involves its interaction with molecular targets through its reactive nitroso and chloro groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with different properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2,4,4-tetramethylpentane: Lacks the nitroso group, making it less reactive in certain contexts.
2,2,4,4-Tetramethyl-3-nitrosopentane:
3-Nitroso-2,2,4,4-tetramethylpentane: Similar structure but without the chloro group, leading to different chemical behavior.
Uniqueness
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
Properties
CAS No. |
101515-66-6 |
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Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
3-chloro-2,2,4,4-tetramethyl-3-nitrosopentane |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(10,11-12)8(4,5)6/h1-6H3 |
InChI Key |
XIFBITHIUOQJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(N=O)Cl |
Origin of Product |
United States |
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